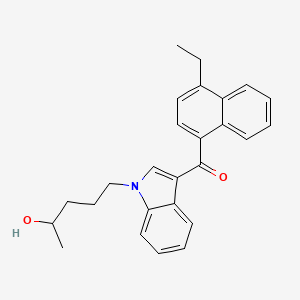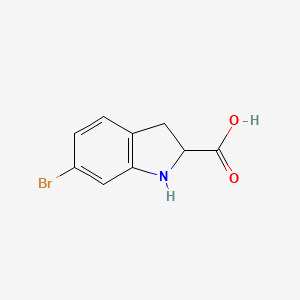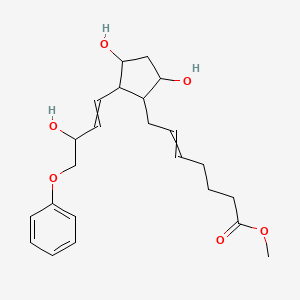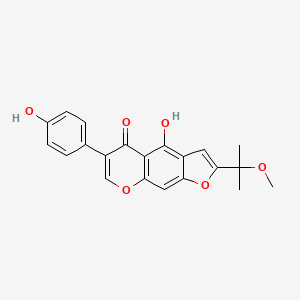
Érythrinine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. Erythrinin D has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
Applications De Recherche Scientifique
Erythrinin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:
Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of Erythrinin D is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:
Extraction: Using solvents like ethanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Obtaining the pure compound in crystalline form for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Erythrinin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions typically yield derivatives of Erythrinin D with modified functional groups, which can be used for further studies or applications.
Mécanisme D'action
The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:
Molecular Targets: Erythrinin D interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
Comparaison Avec Des Composés Similaires
Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, Erythrinin D is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:
Genistein: Another isoflavonoid with well-documented anticancer properties.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Propriétés
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYOAYYYIFCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

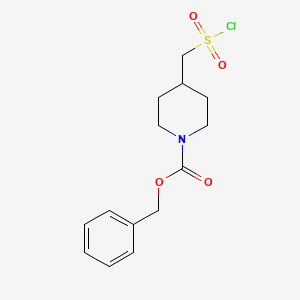

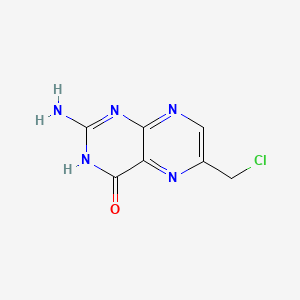
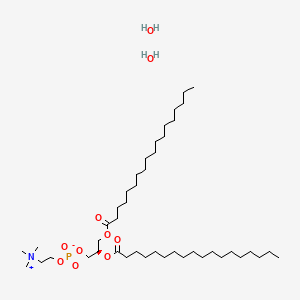

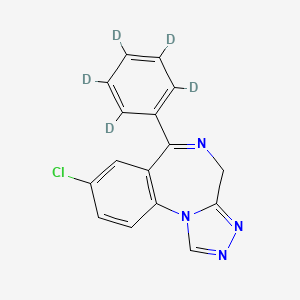

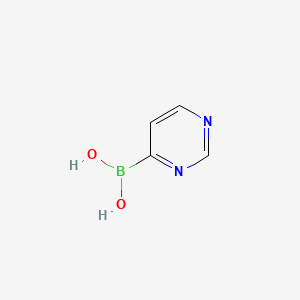
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
